2-Chloro-2-methylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

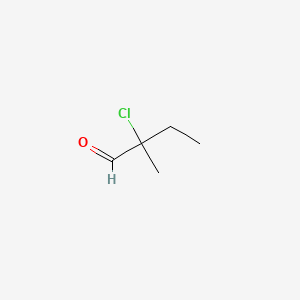

2D Structure

3D Structure

Properties

CAS No. |

88477-71-8 |

|---|---|

Molecular Formula |

C5H9ClO |

Molecular Weight |

120.58 g/mol |

IUPAC Name |

2-chloro-2-methylbutanal |

InChI |

InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3 |

InChI Key |

MXWKTIUMQXDJTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-2-methylbutanal, a chiral α-chloroaldehyde with significant potential as a building block in organic synthesis and drug development. The document details the underlying chemical principles, offers a robust experimental protocol, presents relevant quantitative data, and visualizes the reaction mechanism and workflow.

Introduction

α-Chloroaldehydes are valuable synthetic intermediates due to the presence of two reactive functional groups, which allows for a diverse range of subsequent chemical transformations. The asymmetric synthesis of these molecules is of particular importance, and organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity. The direct, enantioselective α-chlorination of aldehydes via enamine catalysis represents an efficient and atom-economical route to these chiral synthons. This guide focuses on the application of this methodology to the synthesis of this compound from its parent aldehyde, 2-methylbutanal.

Core Synthesis Pathway: Organocatalytic α-Chlorination

The most effective and well-documented method for the synthesis of this compound is the direct organocatalytic α-chlorination of 2-methylbutanal. This reaction typically employs a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS).[1][2]

The reaction proceeds through a catalytic cycle involving the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then undergoes a stereoselective attack on the electrophilic chlorine atom of the chlorinating agent. Subsequent hydrolysis releases the α-chloroaldehyde product and regenerates the catalyst.

Reagents and Catalysts

-

Starting Material: 2-Methylbutanal

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is a widely used, commercially available, and easy-to-handle solid.[1] Other chlorinating agents such as trichloromethanesulfonyl chloride have also been reported for the α-chlorination of aldehydes.[3]

-

Organocatalyst: Chiral secondary amines are crucial for inducing enantioselectivity. Commonly used catalysts include L-proline amides and (2R,5R)-diphenylpyrrolidine.[1] The choice of catalyst can significantly impact both the yield and the enantiomeric excess of the product.

Reaction Mechanism

The catalytic cycle for the organocatalytic α-chlorination of 2-methylbutanal can be summarized as follows:

-

Enamine Formation: The chiral secondary amine catalyst reacts with 2-methylbutanal to form a chiral enamine intermediate.

-

Electrophilic Attack: The enamine, which is nucleophilic at the α-carbon, attacks the electrophilic chlorine atom of NCS. This is the stereodetermining step of the reaction.

-

Iminium Ion Formation: The attack on NCS results in the formation of a chloro-substituted iminium ion and the succinimide (B58015) anion.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction mixture to yield the desired this compound product and regenerate the chiral amine catalyst, which can then enter a new catalytic cycle.

Quantitative Data

The organocatalytic α-chlorination of aldehydes has been shown to be a high-yielding and highly enantioselective transformation for a variety of substrates. While specific data for this compound is not extensively reported, the results from analogous branched aldehydes provide a strong indication of the expected outcomes.

| Aldehyde | Catalyst | Chlorinating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 3-Methylbutanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH2Cl2 | 1 | 0 to RT | 95 | 92 | [4] |

| Propanal | L-Prolinamide | NCS | CH2Cl2 | 1 | 0 to RT | 91 | 85 | [1] |

| Butanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH2Cl2 | 1 | 0 to RT | 96 | 90 | [4] |

| 3,3-Dimethylbutanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH2Cl2 | 1 | 0 to RT | 99 | 95 | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the organocatalytic α-chlorination of an α-branched aldehyde, which can be adapted for the synthesis of this compound.

Materials:

-

2-Methylbutanal (or other α-branched aldehyde)

-

(2R,5R)-Diphenylpyrrolidine (or other suitable chiral amine catalyst)

-

N-Chlorosuccinimide (NCS), recrystallized from acetic acid

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard laboratory glassware and stirring apparatus

Procedure: [4]

-

To a stirred, ice-cooled (0 °C) solution of the aldehyde (0.5 mmol) in anhydrous CH2Cl2 (1.0 mL), add the chiral catalyst (0.05 mmol, 10 mol%).

-

To this mixture, add NCS (87 mg, 0.65 mmol, 1.3 eq.).

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to ambient temperature.

-

Monitor the reaction progress by ¹H NMR spectroscopy or GC analysis until the starting aldehyde is completely consumed.

-

Upon completion, add pentane to the reaction mixture to precipitate the succinimide byproduct and the catalyst.

-

Filter off the precipitated solids.

-

The filtrate, containing the crude product, can be further purified by removing the solvents under reduced pressure. The pure product can often be extracted into pentane.

Workup and Purification:

For many α-chloroaldehydes synthesized via this method, the purification can be as simple as filtration and solvent removal as described above.[4] If further purification is required, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., pentane/diethyl ether mixtures) can be employed. It is important to handle α-chloroaldehydes with care as they can be unstable and susceptible to decomposition or epimerization.

Mandatory Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Catalytic Cycle

Caption: The enamine-based catalytic cycle.

Conclusion

The organocatalytic α-chlorination of 2-methylbutanal is a robust and highly effective method for the synthesis of this compound. This approach offers high yields and excellent enantioselectivities, making it a valuable tool for the preparation of this chiral building block for applications in pharmaceutical and fine chemical synthesis. The provided experimental protocol, based on well-established procedures for analogous aldehydes, serves as a solid foundation for the development of a specific and optimized synthesis plan.

References

- 1. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Chloro-2-methylbutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 2-chloro-2-methylbutane (B165293). The information is curated for professionals in research and development, offering detailed data and experimental context.

Core Chemical Identity and Properties

2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide.[1] This structural feature is central to its chemical behavior, particularly its propensity to undergo SN1 and E1 reactions due to the stability of the resulting tertiary carbocation intermediate.[1] The compound is a colorless, flammable liquid.[2][3]

Structural and Physical Characteristics

A summary of the key identifiers and physical properties of 2-chloro-2-methylbutane is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-2-methylbutane | [4] |

| Synonyms | tert-Amyl chloride, Butane, 2-chloro-2-methyl- | [2][5] |

| Molecular Formula | C5H9ClO | [4][6] |

| Molecular Weight | 120.58 g/mol | [4][6] |

| CAS Number | 88477-71-8 | [4][6] |

| Canonical SMILES | CCC(C)(C=O)Cl | [4] |

| InChI Key | MXWKTIUMQXDJTD-UHFFFAOYSA-N | [4] |

| Appearance | Clear, colorless liquid | [2][7] |

| Boiling Point | 83-86 °C | [2][7] |

| Melting Point | -73 °C | [2][7] |

| Density | 0.866 g/cm³ at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ethyl ether.[2] |

Spectroscopic Data

The structural elucidation of 2-chloro-2-methylbutane is supported by various spectroscopic techniques. Predicted and experimental data provide a detailed picture of its molecular framework.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum would be expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two methyl groups attached to the carbon bearing the chlorine. |

| ¹³C NMR | The carbon NMR would show distinct signals for the different carbon environments: the two equivalent methyl groups attached to the chloro-substituted carbon, the carbon atom bonded to chlorine, the methylene carbon of the ethyl group, and the terminal methyl carbon of the ethyl group. |

| IR Spectroscopy | The infrared spectrum is characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and a C-Cl stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 120 and a characteristic M+2 peak at m/z 122 with an approximate 3:1 ratio, indicative of a single chlorine atom. Common fragmentation patterns would include the loss of a chlorine radical and cleavage of the alkyl groups. |

Experimental Protocols

Synthesis of 2-Chloro-2-methylbutane via SN1 Reaction

A common laboratory synthesis of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid.[1][8] This reaction proceeds through an SN1 mechanism.[1][9]

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (~12 M)

-

Saturated aqueous sodium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 8 mL of 2-methyl-2-butanol with 20 mL of concentrated hydrochloric acid.[10]

-

Gently swirl the mixture without the stopper for approximately one minute.[10]

-

Stopper the funnel, invert, and vent to release pressure. Shake for several minutes, venting periodically.[10]

-

Allow the layers to separate. The upper organic layer contains the product.[11]

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with 10 mL of saturated aqueous sodium chloride, 10 mL of cold saturated aqueous sodium bicarbonate (swirl gently initially to control effervescence), 10 mL of water, and a final 10 mL of saturated aqueous sodium chloride.[10] After each wash, allow the layers to separate and drain the lower aqueous layer.[10]

-

Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[10]

-

Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils between 82-85 °C.[10]

Chemical Reactivity and Pathways

As a tertiary alkyl halide, 2-chloro-2-methylbutane readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions.[1] The stability of the tertiary carbocation intermediate is a key determinant of its reactivity.[1]

SN1 Reaction Pathway

The synthesis described above is a classic example of an SN1 reaction. The mechanism involves the formation of a stable tertiary carbocation.

Caption: SN1 reaction mechanism for the synthesis of 2-chloro-2-methylbutane.

Elimination (E1) Reaction Pathway

When treated with a strong base, 2-chloro-2-methylbutane can undergo an E1 elimination reaction to form alkenes.[12] The major product is typically the more substituted and therefore more stable alkene (Zaitsev's rule).[1]

Caption: E1 elimination reaction pathway of 2-chloro-2-methylbutane.

Safety and Handling

2-Chloro-2-methylbutane is a highly flammable liquid and vapor.[3] It may cause skin, eye, and respiratory tract irritation.[3][7] Ingestion may lead to central nervous system depression.[7] Proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[3][13]

This guide serves as a foundational resource for professionals engaged in chemical research and development. The provided data and protocols are intended to support further investigation and application of 2-chloro-2-methylbutane.

References

- 1. 2-Chloro-2-methylbutane | 594-36-5 | Benchchem [benchchem.com]

- 2. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-2-methylbutanal | C5H9ClO | CID 13199209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | CAS#:88477-71-8 | Chemsrc [chemsrc.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. Solved The synthesis of 2-chloro-2-methylbutane by reaction | Chegg.com [chegg.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. youtube.com [youtube.com]

- 12. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]

- 13. chemicalbook.com [chemicalbook.com]

Spectroscopic data of 2-Chloro-2-methylbutanal (NMR, IR, Mass Spec)

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-2-methylbutanal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of similar alpha-chloro aldehydes.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (s) | 1H | Aldehyde H (CHO) |

| ~2.0 - 2.5 | Quartet (q) | 2H | Methylene (B1212753) H (-CH₂-) |

| ~1.6 | Singlet (s) | 3H | Methyl H (-CH₃) |

| ~1.0 | Triplet (t) | 3H | Terminal Methyl H (-CH₂CH₃ ) |

Prediction based on general chemical shift ranges for aldehydes and alkyl halides. The aldehyde proton is significantly deshielded and appears as a singlet.[1][2] The methylene protons are adjacent to a methyl group, resulting in a quartet, while the terminal methyl protons are split into a triplet by the methylene group. The methyl group attached to the carbon with the chlorine atom is a singlet as it has no adjacent protons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~190 - 205 | C=O | Aldehyde Carbonyl |

| ~70 - 80 | Quaternary | C-Cl |

| ~30 - 40 | CH₂ | -CH₂- |

| ~20 - 30 | CH₃ | C-CH₃ |

| ~8 - 15 | CH₃ | -CH₂CH₃ |

Predicted values are based on typical chemical shifts for carbonyl carbons in aldehydes and the effect of an adjacent chlorine atom.[1][3][4] The carbonyl carbon is expected to be the most downfield signal. The quaternary carbon bonded to the chlorine will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950 - 2850 | Strong | C-H Stretch | Alkane |

| ~2830 & ~2720 | Medium, distinct | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1730 - 1740 | Strong | C=O Stretch | Saturated Aldehyde |

| ~650 - 850 | Strong | C-Cl Stretch | Alkyl Halide |

The presence of a strong carbonyl (C=O) absorption around 1730-1740 cm⁻¹ is characteristic of a saturated aliphatic aldehyde.[3][5] A key diagnostic feature for aldehydes is the appearance of two moderate C-H stretching bands around 2830 cm⁻¹ and 2720 cm⁻¹.[1][3][5] The C-Cl stretch is expected in the fingerprint region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment | Notes |

| 120 / 122 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[6][8] |

| 91 / 93 | [M - CHO]⁺ | Loss of the formyl radical.[6] |

| 71 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 57 | [C₄H₉]⁺ | Butyl cation fragment.[6] |

| 29 | [CHO]⁺ | Formyl cation.[6] |

The molecular ion peak should exhibit an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of a molecule containing one chlorine atom.[8] Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common fragmentation pathway for aldehydes and would lead to the loss of the formyl radical ([M - CHO]⁺).[1]

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[6] ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][9] For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[6][9] For ¹³C NMR, a proton-decoupled pulse program would be used.[9] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.[9][10]

Infrared (IR) Spectroscopy The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] For a liquid sample, a neat spectrum can be obtained by placing a small amount of the liquid between two sodium chloride or potassium bromide plates to form a thin film.[6] Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal.[6] The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).[6][11]

Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[6] For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6] The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[12][13]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways predicted for this compound under electron ionization.

Predicted ¹H NMR Spectrum Visualization

The following diagram provides a schematic representation of the predicted ¹H NMR spectrum, highlighting the chemical shifts and splitting patterns.

References

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Challenge [nmr-challenge.uochb.cas.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. brainly.com [brainly.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2-Chloro-2-methylbutanal CAS number and IUPAC name

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for 2-Chloro-2-methylbutanal, including its chemical identifiers and computed properties. Due to the limited publicly available experimental data for this specific compound, this guide also includes detailed information on the closely related and more thoroughly studied compound, 2-chloro-2-methylbutane (B165293), to serve as a valuable reference and to prevent potential confusion between these two distinct chemical entities.

This compound

IUPAC Name: this compound[1] CAS Number: 88477-71-8[1]

Overview

This compound is an alpha-chloro substituted aldehyde. This class of compounds, characterized by a chlorine atom on the carbon adjacent to the carbonyl group, is recognized for its reactivity and utility as an intermediate in various organic syntheses. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) makes α-chloroaldehydes valuable synthons. However, specific experimental data for this compound is scarce in the current scientific literature.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C5H9ClO | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88477-71-8 | PubChem[1] |

| SMILES | CCC(C)(C=O)Cl | PubChem[1] |

| InChI | InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3 | PubChem[1] |

| InChIKey | MXWKTIUMQXDJTD-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Reactivity of α-Chloroaldehydes

One established method is the direct α-chlorination of aldehydes. This can be achieved using various chlorinating agents. For instance, the use of trichloromethanesulfonyl chloride has been reported as an efficient method for the α-chlorination of aldehydes under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) often in the presence of a catalyst.

The reactivity of α-chloroaldehydes is dominated by the two functional groups. The aldehyde can undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The α-chloro position is susceptible to nucleophilic substitution, making these compounds versatile building blocks for introducing a variety of functional groups.

Logical Relationship for α-Chloroaldehyde Synthesis

Caption: General organocatalytic pathway for the synthesis of α-chloroaldehydes.

2-chloro-2-methylbutane (tert-Amyl chloride)

Disclaimer: The following information pertains to 2-chloro-2-methylbutane , a structural isomer of the requested compound. Due to the extensive availability of data for this compound, it is presented here for comparative purposes and to aid researchers who may be working with related structures.

IUPAC Name: 2-chloro-2-methylbutane CAS Number: 594-36-5

Overview

2-chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide. It is a colorless liquid and is often used in organic synthesis, for example, as a precursor for the introduction of the tert-amyl group.

Physicochemical and Safety Data

The following table summarizes key properties and safety information for 2-chloro-2-methylbutane.

| Property | Value | Source |

| Molecular Formula | C5H11Cl | Sigma-Aldrich |

| Molecular Weight | 106.59 g/mol | Sigma-Aldrich |

| Boiling Point | 86 °C | ChemicalBook |

| Density | 0.866 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | -9 °C | Cole-Parmer[2] |

| Signal Word | Danger | Sigma-Aldrich |

| Hazard Statements | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | Sigma-Aldrich[3] |

Experimental Protocol: Synthesis of 2-chloro-2-methylbutane

A common laboratory preparation of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid. This is a classic example of an SN1 reaction.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (12 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

-

Gently swirl the mixture for a few minutes without the stopper.

-

Stopper the funnel and shake for approximately five minutes, frequently venting to release pressure.

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with 15 mL of water, two 15 mL portions of saturated sodium bicarbonate solution (vent frequently to release CO2), and finally with 15 mL of saturated sodium chloride solution.

-

Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.

-

Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils at approximately 85-86 °C.

Experimental Workflow: Synthesis of 2-chloro-2-methylbutane

Caption: Workflow for the synthesis and purification of 2-chloro-2-methylbutane.

Conclusion

This technical guide has provided the definitive IUPAC name and CAS number for this compound, alongside the limited available computed data. A significant scarcity of experimental data for this compound in the public domain necessitates that researchers exercise caution and potentially rely on general procedures for the synthesis and handling of α-chloroaldehydes. For reference and to avoid confusion, a detailed guide for the related, well-documented compound 2-chloro-2-methylbutane has also been provided. Researchers are encouraged to consult safety data sheets for any chemicals used and to perform thorough literature searches for any new procedures involving these classes of compounds.

References

In-Depth Technical Guide: Stability and Degradation Profile of 2-Chloro-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 2-Chloro-2-methylbutanal. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from analogous α-chloroaldehydes and other chlorinated organic molecules to forecast its behavior under various conditions. The guide outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation, and furnishes detailed experimental protocols for the systematic evaluation of its stability. All quantitative predictions are summarized in structured tables, and key degradation pathways are visualized using logical diagrams to support researchers and drug development professionals in handling, formulating, and assessing the environmental fate of this molecule.

Predicted Physicochemical Properties and Stability Summary

The stability of this compound is influenced by its structural features: a reactive aldehyde group, a tertiary α-carbon, and a chlorine substituent. The tertiary carbon atom sterically hinders some reactions but also stabilizes a potential carbocation intermediate, influencing nucleophilic substitution pathways. The aldehyde group is susceptible to oxidation, while the α-chloro group makes the molecule prone to hydrolysis and elimination reactions.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Parameter | Predicted Stability | Potential Degradation Products |

| Hydrolytic | pH 4 (Acidic) | Low | 2-Hydroxy-2-methylbutanal, 2-Methyl-1-buten-1-al |

| pH 7 (Neutral) | Moderate | 2-Hydroxy-2-methylbutanal | |

| pH 9 (Basic) | Low | 2-Hydroxy-2-methylbutanal, Favorskii rearrangement products | |

| Oxidative | Air/O₂ | Moderate | 2-Chloro-2-methylbutanoic acid |

| Strong Oxidants | Very Low | 2-Chloro-2-methylbutanoic acid, potential cleavage products | |

| Photolytic | UV-Vis Light | Moderate to Low | Radical species, 2-methylbutanal, HCl |

| Thermal | Elevated Temperature | Moderate | Elimination (dehydrochlorination) to form 2-Methyl-1-buten-1-al |

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key chemical pathways. These pathways are influenced by environmental factors such as pH, the presence of oxidizing agents, and exposure to light.

Hydrolysis

Hydrolysis is a primary degradation pathway for α-chloroaldehydes. The reaction is expected to be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the molecule for nucleophilic attack by water at the α-carbon, leading to the formation of 2-hydroxy-2-methylbutanal and hydrochloric acid.

-

Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic substitution of the chloride by a hydroxide (B78521) ion is expected. Additionally, the potential for a Favorskii-type rearrangement exists due to the presence of an enolizable aldehyde proton, although steric hindrance may influence this pathway.

Caption: Predicted Hydrolysis Pathways.

Oxidation

The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur slowly in the presence of atmospheric oxygen or rapidly with stronger oxidizing agents.

Caption: Predicted Oxidation Pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation can lead to the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in such molecules. This generates a radical intermediate that can undergo further reactions.

Stereoselective Synthesis of 2-Chloro-2-methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of 2-chloro-2-methylbutanal, a chiral α-chloro aldehyde of significant interest in organic synthesis and medicinal chemistry. The document outlines key methodologies, presents quantitative data from analogous systems, and provides detailed experimental protocols and reaction pathway visualizations. The focus is on organocatalytic approaches that afford high levels of enantioselectivity.

Introduction

α-Chloro aldehydes are valuable chiral building blocks in the synthesis of a wide array of chemical and medicinal agents.[1] Their controlled stereoselective synthesis, however, presents a significant challenge. This guide focuses on the synthesis of this compound, a molecule with a stereocenter at the α-position to the carbonyl group. The primary approach discussed is the direct, enantioselective organocatalytic α-chlorination of the parent aldehyde, 2-methylbutanal. This method has emerged as a powerful strategy, offering high yields and excellent enantioselectivities.[2][3][4]

Core Methodology: Organocatalytic Enantioselective α-Chlorination

The cornerstone of modern stereoselective α-chlorination of aldehydes is enamine catalysis.[1] This process involves the reaction of a chiral secondary amine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic chlorine source, followed by hydrolysis to regenerate the catalyst and yield the α-chloro aldehyde product.

A key development in this field was the use of chiral imidazolidinone catalysts, such as those developed by MacMillan and coworkers, which have demonstrated broad applicability and high efficiency.[1][5] Another effective approach utilizes bifunctional organocatalysts, such as fluorous (S)-pyrrolidine-thiourea, which can be recycled.[2][3][4]

Reaction Mechanism and Stereocontrol

The generally accepted mechanism for the organocatalytic α-chlorination of aldehydes is depicted below. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the electrophilic chlorine source, which is directed by the chiral catalyst.

Caption: Organocatalytic α-chlorination pathway.

Quantitative Data

While specific data for the α-chlorination of 2-methylbutanal is not extensively published, the performance of these catalytic systems with analogous straight-chain and α-branched aldehydes provides a strong indication of the expected outcomes. The following tables summarize representative data for the enantioselective α-chlorination of various aldehydes using established organocatalytic methods.

Table 1: Organocatalytic α-Chlorination of Various Aldehydes

| Aldehyde | Catalyst | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Octanal | Imidazolidinone | Perchlorinated Quinone | Acetone (B3395972) | -30 | 91 | 92 | [1] |

| Hexanal | (S)-Pyrrolidine-Thiourea | NCS | CH2Cl2 | RT | 95 | 90 | [2] |

| Propanal | Imidazolidinone | Perchlorinated Quinone | Acetone | -50 | 85 | 90 | [1] |

| Isovaleraldehyde | (S)-Pyrrolidine-Thiourea | NCS | CH2Cl2 | RT | 92 | 88 | [2] |

NCS: N-Chlorosuccinimide, ee: enantiomeric excess, RT: Room Temperature

Based on these results, it is reasonable to expect that the organocatalytic α-chlorination of 2-methylbutanal would proceed with high yield (85-95%) and excellent enantioselectivity (88-92% ee).

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the stereoselective synthesis of this compound.

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Protocol 1: Imidazolidinone Catalyzed α-Chlorination

This protocol is adapted from the work of MacMillan and coworkers.[1]

Materials:

-

Chiral imidazolidinone catalyst (e.g., (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one)

-

Perchlorinated quinone (chlorinating agent)

-

2-Methylbutanal

-

Anhydrous acetone (solvent)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral imidazolidinone catalyst (5-10 mol%).

-

Add anhydrous acetone and cool the solution to the desired temperature (e.g., -30 °C).

-

Add 2-methylbutanal (1.0 equivalent) to the cooled solution.

-

In a separate flask, dissolve the perchlorinated quinone (1.1 equivalents) in anhydrous acetone.

-

Add the solution of the chlorinating agent dropwise to the reaction mixture over 10-15 minutes.

-

Stir the reaction mixture at the specified temperature for the required duration (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: (S)-Pyrrolidine-Thiourea Catalyzed α-Chlorination

This protocol is based on the work utilizing recyclable fluorous bifunctional organocatalysts.[2][3][4]

Materials:

-

Fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst

-

N-Chlorosuccinimide (NCS)

-

2-Methylbutanal

-

Anhydrous dichloromethane (B109758) (CH2Cl2) (solvent)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a vial, add the (S)-pyrrolidine-thiourea catalyst (10 mol%), N-chlorosuccinimide (1.2 equivalents), and anhydrous dichloromethane.

-

Add 2-methylbutanal (1.0 equivalent) to the mixture.

-

Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

The fluorous catalyst can be recovered by fluorous solid-phase extraction for reuse.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

The organocatalytic enantioselective α-chlorination of aldehydes provides a robust and highly effective method for the synthesis of chiral α-chloro aldehydes such as this compound. The use of chiral secondary amine catalysts, particularly imidazolidinones and bifunctional thiourea-based systems, allows for the production of the target molecule with high yields and excellent levels of stereocontrol. The protocols outlined in this guide, derived from seminal works in the field, offer a solid foundation for researchers and professionals in drug development and organic synthesis to access this important class of chiral synthons. Further optimization of reaction conditions for the specific substrate, 2-methylbutanal, may lead to even higher efficiencies and selectivities.

References

- 1. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 2. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Chloro-2-methylbutanal: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Chloro-2-methylbutanal. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies required to predict the molecular structure, spectroscopic properties, and electronic characteristics of this halogenated aldehyde.

Introduction

This compound is a chiral halogenated aldehyde of interest in synthetic organic chemistry. Its molecular structure, characterized by a stereocenter at the second carbon, influences its reactivity and spectroscopic signature. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing valuable insights for reaction mechanism studies and compound characterization. This guide outlines the application of Density Functional Theory (DFT) for a thorough in-silico analysis of this molecule. The IUPAC name for this compound is this compound, and its canonical SMILES representation is CCC(C)(C=O)Cl.[1]

Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Level of Theory

Density Functional Theory (DFT) is the method of choice for this type of analysis, offering excellent accuracy for a wide range of chemical systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a proven track record for providing reliable geometric and electronic properties for organic molecules.

Basis Set

A Pople-style basis set, specifically 6-311++G(d,p), is proposed. This set provides a flexible description of the electron density by including:

-

Triple-split valence: Three sizes of basis functions for valence electrons.

-

Diffuse functions (++): Essential for accurately describing the lone pairs on the oxygen and chlorine atoms and the diffuse nature of the carbonyl group's π-system.

-

Polarization functions (d,p): Allows for the distortion of atomic orbitals, which is critical for describing chemical bonds in a polarized molecule like this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The procedural outline in this guide is generally applicable across these platforms.

Experimental Protocols

While this guide focuses on computational methods, it is crucial to compare the calculated results with experimental data for validation. Standard experimental protocols for acquiring spectroscopic data would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the neat liquid sample placed between NaCl or KBr plates, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the 4000–400 cm⁻¹ range.[2]

Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations.

Results and Discussion

This section presents the predicted data from the quantum chemical calculations. The values are based on the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry

Following geometry optimization, the equilibrium structure of this compound is obtained. The key geometric parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.205 |

| C-Cl | 1.810 |

| C-C(H)O | 1.520 |

| C-CH₃ | 1.535 |

| C-CH₂CH₃ | 1.540 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-C | 124.5 |

| Cl-C-C(H)O | 105.0 |

| Cl-C-CH₃ | 109.8 |

| Cl-C-CH₂CH₃ | 108.7 |

| C(H)O-C-CH₃ | 110.5 |

| C(H)O-C-CH₂CH₃ | 109.5 |

| CH₃-C-CH₂CH₃ | 113.0 |

Vibrational Analysis

Frequency calculations are performed on the optimized geometry to predict the infrared spectrum and to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 3: Predicted Major Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H (aldehyde) | Stretching | 2850, 2750 | Medium |

| C=O (aldehyde) | Stretching | 1735 | Strong |

| C-H (alkane) | Stretching | 2980 - 2890 | Strong |

| C-Cl | Stretching | 750 - 700 | Medium-Strong |

The predicted C-Cl stretching frequency is in the typical range of 600-800 cm⁻¹ for alkyl chlorides.[3]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference compound, with its chemical shifts calculated at the same level of theory.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.6 - 9.8 | 198 - 203 |

| C-Cl | - | 65 - 70 |

| -CH₃ | 1.6 - 1.8 | 25 - 30 |

| -CH₂CH₃ | 1.9 - 2.1 (CH₂) | 30 - 35 (CH₂) |

| -CH₂CH₃ | 0.9 - 1.1 (CH₃) | 8 - 12 (CH₃) |

These predicted values are consistent with general expectations for aldehydes and halogenated alkanes.

Relationship Between Theoretical and Experimental Data

The validation of computational results hinges on their comparison with experimental data. The following diagram illustrates this crucial relationship.

Conclusion

This technical guide has outlined a robust computational protocol for the quantum chemical analysis of this compound using Density Functional Theory. The predicted geometric parameters, vibrational frequencies, and NMR chemical shifts provide a detailed and valuable theoretical characterization of the molecule. These computational results serve as a powerful complement to experimental studies, aiding in spectral assignment, conformational analysis, and the prediction of chemical reactivity. The methodologies and predictive data presented herein offer a solid foundation for further research into the chemical behavior of this compound.

References

2-Chloro-2-methylbutanal molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Chloro-2-methylbutanal, a halogenated aldehyde of interest in synthetic chemistry and potential applications in drug discovery and development.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized in the table below. These data are critical for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C5H9ClO | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(C)(C=O)Cl | PubChem[1] |

| InChI | InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3 | PubChem[1] |

| InChIKey | MXWKTIUMQXDJTD-UHFFFAOYSA-N | PubChem[1] |

Chemical Structure and Properties Relationship

The chemical structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical flow from the compound's name to its structural representation and consequently its key molecular identifiers and properties.

Caption: Logical relationship between the name, structure, and derived properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly dependent on the specific research context, including scale, required purity, and available analytical instrumentation. For validated and reproducible methodologies, researchers are advised to consult peer-reviewed chemical literature and established synthetic chemistry journals. Key search terms would include "synthesis of this compound," "preparation of α-chloro aldehydes," and analytical methods such as "GC-MS analysis of halogenated aldehydes" or "NMR spectroscopy of this compound."

For specific procedural guidance, it is recommended to refer to publications detailing the synthesis of structurally related α-chloro aldehydes, as the underlying principles of synthesis and purification will likely be analogous. Standard laboratory techniques for handling chlorinated organic compounds should be strictly followed, with appropriate personal protective equipment and engineering controls in place.

References

The Genesis of a Chiral Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chloro-2-methylbutanal

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Chloro-2-methylbutanal, a chiral aldehyde with potential applications in synthetic chemistry and drug development. While a specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis can be understood through the evolution of methods for the α-chlorination of aldehydes. This guide details plausible synthetic routes, focusing on modern organocatalytic approaches, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emergence of α-Chloroaldehydes

α-Chloroaldehydes are valuable synthetic intermediates due to their bifunctional nature, possessing both a reactive aldehyde and a chloromethyl group. These functionalities allow for a diverse range of subsequent chemical transformations, making them important building blocks in the synthesis of complex molecules. The development of methods for their stereoselective synthesis has been a significant area of research.

Historically, the preparation of halogenated organic compounds often involved harsh reagents and lacked specific control over stereochemistry. However, the advent of organocatalysis has revolutionized the synthesis of chiral molecules, including α-chloroaldehydes, offering highly efficient and enantioselective pathways.

Synthetic Pathways: From Historical Approaches to Modern Organocatalysis

The contemporary and most effective method for the synthesis of this compound is the direct organocatalytic α-chlorination of 2-methylbutanal. This approach offers high levels of control over reactivity and stereoselectivity.

Organocatalytic α-Chlorination of 2-Methylbutanal

The primary modern pathway for the synthesis of this compound involves the direct α-chlorination of 2-methylbutanal using an organocatalyst and a chlorine source. This reaction typically proceeds through an enamine intermediate. A chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, facilitates the formation of a chiral enamine from 2-methylbutanal. This enamine then undergoes a stereoselective attack on an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

The general reaction can be summarized as follows:

Caption: General scheme for the organocatalytic α-chlorination of 2-methylbutanal.

Quantitative Data Summary

Specific yield and enantioselectivity data for the synthesis of this compound are not extensively reported. However, the organocatalytic α-chlorination of analogous branched aldehydes provides an indication of the expected outcomes.

| Aldehyde Substrate (Analogue) | Catalyst | Chlorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NCS | Dichloromethane | 95 | 96 | J. Am. Chem. Soc. 2004, 126, 4108-4109 |

| Butanal | L-proline amide | NCS | Chloroform | 92 | 85 | J. Am. Chem. Soc. 2004, 126, 4790-4791 |

| Isovaleraldehyde | (2R,5R)-diphenylpyrrolidine | NCS | Dichloromethane | 99 | 95 | J. Am. Chem. Soc. 2004, 126, 4790-4791 |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established procedures for the organocatalytic α-chlorination of aldehydes.

Synthesis of this compound via Organocatalytic α-Chlorination

Materials:

-

2-Methylbutanal (1.0 eq)

-

(2R,5R)-diphenylpyrrolidine (0.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amine catalyst, (2R,5R)-diphenylpyrrolidine (0.1 eq), and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-methylbutanal (1.0 eq) to the cooled solution.

-

In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous dichloromethane.

-

Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

While the specific historical discovery of this compound remains elusive, its synthesis is readily achievable through modern organocatalytic methods. The direct α-chlorination of 2-methylbutanal using chiral amine catalysts provides an efficient and stereoselective route to this valuable chiral building block. The detailed protocol and synthetic framework provided in this whitepaper offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to explore the potential of this compound in their respective applications. Further research into the specific applications and biological activity of this compound is warranted.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Chloro-2-methylbutanal and its subsequent conversion into a variety of valuable derivatives. The protocols detailed below are based on established synthetic methodologies for analogous α-chloro aldehydes and offer a roadmap for the preparation of key structural motifs relevant to medicinal chemistry and drug development.

Synthesis of this compound

The primary route to this compound involves the direct α-chlorination of its parent aldehyde, 2-methylbutanal. Organocatalytic methods are preferred for this transformation due to their mild reaction conditions and potential for enantioselective synthesis, yielding chiral α-chloro aldehydes which are valuable building blocks.

Application Note:

Organocatalytic α-chlorination of 2-methylbutanal provides an efficient and direct route to this compound. This reaction typically proceeds via an enamine intermediate, formed from the reaction of the aldehyde with a chiral secondary amine catalyst. The enamine then undergoes electrophilic chlorination. The choice of catalyst and chlorinating agent is crucial for achieving high yield and enantioselectivity.

Experimental Protocol: Organocatalytic α-Chlorination of 2-Methylbutanal

Materials:

-

2-Methylbutanal

-

(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (MacMillan catalyst) or L-proline amide

-

N-Chlorosuccinimide (NCS) or Perchloroquinone

-

Anhydrous solvent (e.g., Dichloromethane, Acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine catalyst (5-20 mol%) in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -30 °C to 0 °C).

-

Add 2-methylbutanal (1.0 equivalent) to the cooled solution.

-

In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.2 equivalents) in the anhydrous solvent.

-

Add the solution of the chlorinating agent dropwise to the reaction mixture over 10-15 minutes.

-

Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data (Analogous Reactions):

| Aldehyde | Catalyst (mol%) | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Octanal | (S)-Imidazolidinone (5) | Perchloroquinone | Acetone | -30 | >99 | 92 |

| Hexanal | L-proline amide (20) | NCS | CHCl₃ | 0 | 94 | 93 |

Diagram: Synthesis of this compound

Caption: Organocatalytic α-chlorination of 2-methylbutanal.

Synthesis of Derivatives from this compound

This compound is a versatile intermediate for the synthesis of various derivatives through reactions targeting either the aldehyde functionality or the α-chloro position.

Nucleophilic Substitution Reactions

The α-chloro group can be displaced by various nucleophiles to introduce new functionalities.

Application Note:

The reaction of this compound with carboxylate nucleophiles, such as sodium acetate (B1210297), provides a straightforward route to 2-acyloxy-2-methylbutanal derivatives. These compounds are of interest as protected forms of α-hydroxy aldehydes and as potential bioactive molecules. The reaction proceeds via a standard SN2 mechanism.

Experimental Protocol: Synthesis of 2-Acetoxy-2-methylbutanal

Materials:

-

This compound

-

Sodium acetate

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium acetate (1.5 equivalents).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-acetoxy-2-methylbutanal.

Quantitative Data (Analogous Reactions):

| α-Halo Ketone/Aldehyde | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chlorocyclohexanone | Sodium acetate | DMF | 80 | 4 | 85 |

| α-Bromoacetophenone | Sodium benzoate | Acetonitrile | Reflux | 2 | 92 |

Application Note:

Hydrolysis of this compound under appropriate conditions yields 2-hydroxy-2-methylbutanal, a valuable α-hydroxy aldehyde. These compounds are important chiral building blocks in organic synthesis. The hydrolysis can be performed under basic conditions, followed by careful workup to avoid side reactions of the aldehyde.

Experimental Protocol: Hydrolysis to 2-Hydroxy-2-methylbutanal

Materials:

-

This compound

-

Sodium bicarbonate or a mild base

-

Water/Tetrahydrofuran (THF) mixture

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.

-

The crude 2-hydroxy-2-methylbutanal can be used in subsequent steps without further purification.

Quantitative Data (Analogous Reactions):

| α-Halo Carbonyl | Conditions | Yield (%) |

| α-Chlorocyclohexanone | NaHCO₃, H₂O/THF | ~70-80 |

| 2-Bromo-2-phenylacetaldehyde | Mild aqueous base | Moderate |

Application Note:

The reaction of this compound with primary or secondary amines provides access to α-amino aldehydes, which are precursors to important classes of compounds, including amino alcohols and peptidomimetics. The reaction proceeds via nucleophilic substitution of the chloride.

Experimental Protocol: Synthesis of 2-(Benzylamino)-2-methylbutanal

Materials:

-

This compound

-

Triethylamine (B128534) or another non-nucleophilic base

-

Anhydrous acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

-

Add triethylamine (1.2 equivalents) followed by benzylamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Reactions):

| α-Chloro Compound | Amine | Base | Solvent | Yield (%) |

| α-Chloroacetanilide | Benzylamine | - | DMSO | High |

| 2-Chloropropiophenone | Morpholine | K₂CO₃ | Acetonitrile | 88 |

Diagram: Nucleophilic Substitution Pathways

Caption: Synthesis of derivatives via nucleophilic substitution.

Carbonyl Group Transformations

The aldehyde functionality of this compound can undergo a variety of classical carbonyl reactions.

Application Note:

The Darzens condensation of this compound with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base, yields an α,β-epoxy ester (a glycidic ester).[1] This reaction is a powerful tool for the synthesis of functionalized epoxides, which are versatile intermediates in organic synthesis.

Experimental Protocol: Darzens Condensation

Materials:

-

This compound

-

Ethyl chloroacetate

-

Sodium ethoxide or another strong base

-

Anhydrous ethanol (B145695) or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Add a mixture of this compound (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise to the cooled base solution.

-

Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

| Aldehyde | α-Haloester | Base | Solvent | Yield (%) |

| Benzaldehyde | Ethyl chloroacetate | NaOEt | Ethanol | 75-85 |

| Cyclohexanecarboxaldehyde | Ethyl bromoacetate | t-BuOK | THF | 70 |

Application Note:

The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene.[2] By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized, with the α-chloro group remaining intact under typical Wittig conditions.

Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

Methyltriphenylphosphonium (B96628) bromide (for methylenation)

-

n-Butyllithium or another strong base

-

Anhydrous THF or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Pentane (B18724) or Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and add n-butyllithium dropwise until the orange color of the ylide persists.

-

Stir the resulting ylide solution for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with pentane or hexane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

| Aldehyde | Ylide | Base | Solvent | Yield (%) |

| Benzaldehyde | Ph₃P=CH₂ | n-BuLi | THF | >90 |

| Cyclohexanecarboxaldehyde | Ph₃P=CHPh | n-BuLi | THF | 85 |

Application Note:

The addition of a Grignard reagent to this compound results in the formation of a secondary alcohol, where a new carbon-carbon bond is formed at the carbonyl carbon.[3] This reaction is highly chemoselective, with the Grignard reagent preferentially attacking the more electrophilic aldehyde carbonyl over the less reactive C-Cl bond.

Experimental Protocol: Grignard Reaction

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, place the Grignard reagent solution (1.2 equivalents).

-

Cool the solution in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

| Aldehyde | Grignard Reagent | Solvent | Yield (%) |

| Butanal | Methylmagnesium bromide | THF | 90 |

| Benzaldehyde | Ethylmagnesium bromide | Diethyl ether | 88 |

Diagram: Carbonyl Transformation Pathways

Caption: Synthesis of derivatives via carbonyl transformations.

Disclaimer

The experimental protocols provided are based on analogous reactions found in the chemical literature and are intended as a guide. Researchers should conduct their own literature searches for the most up-to-date and specific procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quantitative data presented is for analogous systems and may vary for the specific reactions of this compound.

References

Application Notes and Protocols: Grignard Reaction with 2-Chloro-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of 2-chloro-2-methylbutanal with various Grignard reagents. This reaction is a valuable method for the synthesis of functionalized chlorohydrins, which are versatile intermediates in the development of pharmaceuticals and other complex organic molecules. The presence of both a hydroxyl group and a tertiary alkyl chloride in the product allows for a range of subsequent chemical transformations.

A critical aspect of this reaction is chemoselectivity. The substrate, this compound, possesses two electrophilic sites: the aldehyde carbonyl carbon and the tertiary carbon bonded to the chlorine atom. Grignard reagents are potent nucleophiles and strong bases, capable of reacting at both sites. However, the carbonyl group of an aldehyde is substantially more electrophilic and reactive towards nucleophilic attack than a tertiary alkyl chloride.[1] Consequently, the Grignard reagent will preferentially add to the aldehyde, yielding the corresponding secondary alcohol as the major product. Under standard Grignard reaction conditions, the competing SN1/E1 reactions at the tertiary chloro group are generally not observed to a significant extent, particularly at low temperatures.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. The yields are estimated based on typical Grignard reactions with sterically hindered aldehydes and are influenced by reaction conditions and the nature of the Grignard reagent.

| Grignard Reagent | Product | Expected Yield (%) |

| Methylmagnesium bromide | 3-Chloro-3-methyl-2-butanol | 75-85 |

| Ethylmagnesium bromide | 3-Chloro-3-methyl-2-pentanol | 70-80 |

| Phenylmagnesium bromide | 1-(1-Chloro-1-methylpropyl)-1-phenylmethanol | 65-75 |

| Isopropylmagnesium bromide | 3-Chloro-2,4-dimethyl-3-pentanol | 50-60 |

| tert-Butylmagnesium bromide | 3-Chloro-2,2,4-trimethyl-3-pentanol | 30-40 |

Note: Yields can be lower with bulkier Grignard reagents due to increased steric hindrance and potential side reactions such as enolization of the aldehyde and elimination reactions.

Experimental Protocols

This section details the methodology for the Grignard reaction of this compound with a representative Grignard reagent, ethylmagnesium bromide.

Materials and Equipment

-

This compound

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with manifold

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., distillation apparatus or chromatography columns)

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere.

-

Anhydrous ethers (diethyl ether and THF) are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.

-

This compound is a potential irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The quenching of the reaction is exothermic. Perform this step slowly and with adequate cooling.

Detailed Procedure

1. Reaction Setup:

-

All glassware must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, an addition funnel, and a rubber septum for temperature monitoring.

-

Purge the entire system with a slow stream of inert gas for at least 20-30 minutes to ensure anhydrous conditions.

2. Grignard Reaction:

-

To the reaction flask, add the desired amount of ethylmagnesium bromide solution (typically 1.1-1.2 equivalents relative to the aldehyde) via syringe.

-

Dilute the Grignard reagent with additional anhydrous diethyl ether or THF to ensure efficient stirring.

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel.

-

Add the solution of this compound dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the internal reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process, and gas evolution may occur.

-

Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel.

-

If two layers are not clearly visible, add more diethyl ether and water.

-

Separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of 3-Chloro-3-methyl-2-pentanol

The structure and purity of the synthesized 3-chloro-3-methyl-2-pentanol can be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals include a triplet for the methyl group of the ethyl moiety, a quartet for the methylene (B1212753) group of the ethyl moiety, singlets for the two methyl groups attached to the carbon bearing the chlorine, a signal for the CH-OH proton, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Distinct signals for all six carbon atoms are expected.

-